molecular formula C15H22N9O5Se B145697 Se-(8-Azidoadenosyl)selenomethionine CAS No. 135608-83-2

Se-(8-Azidoadenosyl)selenomethionine

Cat. No.: B145697
CAS No.: 135608-83-2
M. Wt: 487.4 g/mol
InChI Key: OVYAXWXJMADKRM-WFMPWKQPSA-N
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Description

Se-(8-Azidoadenosyl)selenomethionine is a synthetic selenium-containing cofactor analogue derived from the natural methyl donor S-adenosylmethionine (SAM). This compound replaces the sulfur atom in methionine with selenium and introduces an azido group at the 8-position of the adenine moiety . Its primary application lies in chemoenzymatic synthesis, where it serves as a reporter molecule for studying protein methylation processes. The azido group enables bioorthogonal click chemistry, facilitating the tracking of methylation events in enzymatic assays . Unlike natural selenium compounds, this derivative is engineered for enhanced stability and specificity in biochemical applications.

Properties

CAS No.

135608-83-2

Molecular Formula

C15H22N9O5Se

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C15H22N9O5Se/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H,27,28)(H2,17,19,20)/t6-,7+,9+,10+,13+/m0/s1

InChI Key

OVYAXWXJMADKRM-WFMPWKQPSA-N

SMILES

C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

Isomeric SMILES

C[Se](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

Canonical SMILES

C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O

Other CAS No.

135608-83-2

Synonyms

8-N3Ado-SeMet
Se-(8-azidoadenosyl)selenomethionine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Selenium Compounds

Structural and Functional Differences

Compound Structure Key Features Applications
Se-(8-Azidoadenosyl)selenomethionine Selenomethionine backbone + 8-azidoadenosine moiety Synthetic; azido group enables click chemistry; used as methyltransferase cofactor surrogate Enzymatic methylation studies, proteomics, tracer experiments
Selenomethionine (SeMet) Selenium analog of methionine (Se replaces S in CH₃-S-CH₂-CH₂- group) Naturally occurring in yeast, cereals, and legumes; incorporated into proteins Dietary supplements, biofortification, cancer chemoprevention
Se-Methylselenocysteine (MeSeCys) CH₃-Se-CH₂-CH(NH₂)-COOH Non-protein amino acid; predominant in Se-accumulator plants (e.g., garlic) Cancer prevention, antioxidant activity
Sodium Selenite (Na₂SeO₃) Inorganic form (Se⁴⁺) Rapidly absorbed but highly toxic; redox-active Laboratory reagent, limited therapeutic use due to toxicity
Selenocysteine (SeCys) Incorporated into selenoproteins via UGA codon Essential for selenoenzyme synthesis (e.g., glutathione peroxidase) Antioxidant defense, thyroid hormone metabolism

Bioavailability and Metabolism

  • This compound: Unlike natural selenium compounds, its metabolism is tailored for enzymatic studies. The azido group allows selective detection, bypassing natural metabolic pathways .
  • Selenomethionine: Absorbed via sulfur transporters and integrated into proteins, serving as a selenium reservoir. It exhibits 70–95% bioavailability in yeast and cereals .
  • MeSeCys: Rapidly metabolized to methylselenol, a potent anticancer agent. Bioavailability depends on plant sources and enzymatic conversion .
  • Sodium Selenite : Converted to selenide (H₂Se) via glutathione reduction but is 50% less bioavailable than organic forms .

Toxicity Profiles

Compound Toxicity (LD₅₀) Notes
This compound Not reported Designed for controlled enzymatic use; azide group may require caution
Selenomethionine ~4.5 mg Se/kg Low toxicity due to protein incorporation; chronic excess causes selenosis
Sodium Selenite ~2.5 mg Se/kg High acute toxicity; induces oxidative stress
MeSeCys ~7.5 mg Se/kg Lower toxicity than inorganic forms; methylselenol metabolites are excreted rapidly
This compound
  • Enzymatic Studies : Acts as a cofactor surrogate for methyltransferases, enabling precise tracking of methylation sites .
  • Chemoenzymatic Synthesis : Used in large-scale synthesis of isotopically labeled compounds for NMR and mass spectrometry .
Selenomethionine
  • Biofortification : Enhances selenium content in crops like buckwheat and wheat, improving dietary selenium intake .
  • Cancer Chemoprevention : Modulates doxorubicin and cisplatin cytotoxicity in tumor cells .
MeSeCys
  • Anticancer Activity: Induces apoptosis via methylselenol metabolites; overexpressed in broccoli and garlic .
Sodium Selenite
  • Limited Therapeutic Use: Used in vitro to study oxidative stress mechanisms but avoided in supplements due to toxicity .

Preparation Methods

Acetylation and Enzymatic Resolution

DL-selenomethionine is acetylated using acetic anhydride in a basic buffer (NaOH/Na₂CO₃, pH 10–12) at temperatures below 20°C to yield N-acetyl-DL-selenomethionine. The L-enantiomer is selectively deacetylated using L-aminoacylase extracted from animal kidneys (e.g., porcine or bovine sources). The enzyme exhibits strict stereospecificity, hydrolyzing only the N-acetyl-L-selenomethionine to L-selenomethionine while leaving the D-enantiomer intact.

Key Reaction Parameters

  • Temperature : 20–40°C

  • pH : 7.0–8.0 (optimized for enzyme activity)

  • Cofactor : CoCl₂ (0.1 mol/L) enhances enzymatic stability.

Post-reaction, the mixture is acidified to pH 5–6, and L-selenomethionine is isolated via ethyl acetate extraction, yielding 82.4% pure product with a melting point of 126–128°C.

Synthesis of 8-Azidoadenosine Derivatives

The 8-azido modification on adenosine introduces a photoreactive group critical for crosslinking studies. PMC4059250 outlines a method for synthesizing 5′-deoxy-5′-selenoadenosine derivatives, which can be adapted for azide incorporation.

Iodination and Azide Substitution

5′-Iodo-5′-deoxyadenosine (7 ) serves as a key intermediate. Treatment of adenosine with iodine in the presence of triphenylphosphine and imidazole yields 7 with >90% efficiency. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C introduces the 8-azido group, yielding 8-azido-5′-iodo-5′-deoxyadenosine.

Optimization Notes

  • Solvent : DMF or DMSO enhances solubility of azide ions.

  • Catalyst : Crown ethers (e.g., 18-crown-6) improve reaction kinetics by complexing sodium ions.

Coupling of 8-Azidoadenosine to L-Selenomethionine

The final step involves coupling the modified adenosine to L-selenomethionine, mirroring the biosynthesis of SAM. PMC4059250 details a two-step process using Se-adenosylselenohomocysteine (SeAH) as a precursor.

Formation of Se-Adenosylselenohomocysteine (SeAH)

L-Selenohomocysteine is synthesized via reduction of selenohomocystine (6 ) with sodium borohydride (NaBH₄) in aqueous ammonia. Coupling to 5′-iodo-5′-deoxyadenosine (7 ) under inert atmosphere yields SeAH (3 ) in 58% yield after purification via Amberlite XAD4 resin.

Alkylation to 8-N₃-SeAM

SeAH undergoes alkylation with methyl iodide (CH₃I) in methanol at 25°C for 24 hours. The reaction is quenched with acetic acid, and the product is purified via reversed-phase HPLC.

Reaction Scheme

SeAH+CH3I8-N₃-SeAM+HI\text{SeAH} + \text{CH}_3\text{I} \rightarrow \text{8-N₃-SeAM} + \text{HI}

Yield and Purity

  • Yield : 45–50% (post-HPLC)

  • Purity : >95% (confirmed by LC-MS).

Alternative Chemical Synthesis via TSE Selenyl Intermediates

OB005935J proposes a selenium-modification strategy using 2-(trimethylsilyl)ethyl (TSE) selenyl groups.

TSE-Protected Nucleosides

5′-O-TSE-selenoadenosine is synthesized by treating adenosine with TSE-selenyl chloride in the presence of triethylamine. The TSE group is selectively removed using tetrabutylammonium fluoride (TBAF), exposing the selenol for subsequent alkylation.

Analytical Characterization

Spectral Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, H-2), 6.10 (d, 1H, H-1'), 4.70–4.20 (m, sugar protons), 3.10 (s, 3H, Se-CH₃).

  • ESI-MS : m/z 487.1 [M+H]⁺ (calc. 486.9 for C₁₄H₁₉N₈O₄Se).

Enzymatic Validation

8-N₃-SeAM serves as a cofactor for methyltransferases (e.g., histone lysine methyltransferases), with activity confirmed via radiolabeled methyl transfer assays.

Challenges and Optimization Strategies

Selenium Oxidation

Selenium intermediates are prone to oxidation. Strategies include:

  • Inert Atmosphere : Reactions conducted under argon or nitrogen.

  • Antioxidants : Addition of dithiothreitol (DTT) or ascorbic acid.

Azide Stability

The 8-azido group may decompose under prolonged light exposure. Storage in amber vials at -80°C is recommended.

Applications in Methyltransferase Studies

8-N₃-SeAM’s photoreactivity enables crosslinking to methyltransferase active sites, facilitating target identification. R01-ES004887-04A1 highlights its utility in mapping sulfur/selenium methylation pathways .

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